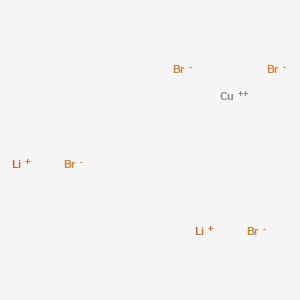![molecular formula C10H7ClO2S B097383 5-氯苯并[b]噻吩-3-乙酸 CAS No. 17266-30-7](/img/structure/B97383.png)
5-氯苯并[b]噻吩-3-乙酸
描述
5-Chlorobenzo[b]thiophene-3-acetic acid (CBTA) is a versatile molecule with a wide range of applications in the fields of science and technology. CBTA has been used in the synthesis of various organic compounds, as a catalyst in various reactions, and as a model compound for studying biochemical and physiological effects.
科学研究应用
电化学和电致变色响应
5-氯苯并[b]噻吩-3-乙酸因其电化学和电致变色特性而受到研究。Giglioti 等人(2004 年)的研究表明,由在氯仿中聚合的噻吩-3-乙酸制成的薄膜显示出显着的电致变色效率,在电位扫描下发生颜色变化。这表明在电致变色器件中具有潜在应用 (Giglioti 等人,2004 年)。
新型小分子合成
Prabhudeva 等人(2017 年)探索了噻吩并吡唑的合成,该吡唑衍生自 5-氯-2-乙酰噻吩。这种合成提出了一种新的绿色方案,表明 5-氯苯并[b]噻吩衍生物在开发针对炎症性疾病和耐药感染的干预疗法的小分子中的用途 (Prabhudeva 等人,2017 年)。
有机合成和化学反应
Dickinson 和 Iddon(1971 年)研究了 5-氯苯并[b]噻吩衍生物的合成和反应,提供了对其稳定性和潜在化学应用的见解。他们的工作详细阐述了这些化合物与各种试剂的反应性,产生了在有机化学中可能具有重要意义的不同衍生物 (Dickinson 和 Iddon,1971 年)。
晶体结构分析
Tarighi 等人(2009 年)专注于 3-氯苯并[b]噻吩-2-甲酰氯的晶体结构,这是 5-氯苯并[b]噻吩的衍生物。他们的研究有助于理解此类化合物的分子结构和相互作用,这对于开发新材料和药物至关重要 (Tarighi 等人,2009 年)。
用于 DNA 传感器的聚噻吩衍生物
Kang 等人(2004 年)合成了噻吩衍生物,包括与 5-氯苯并[b]噻吩-3-乙酸相关的衍生物,用于电化学 DNA 传感器。这突出了这些化合物在生物技术应用中的潜力,特别是在生物传感器开发中的潜力 (Kang 等人,2004 年)。
安全和危害
5-Chlorobenzo[b]thiophene-3-acetic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
未来方向
属性
IUPAC Name |
2-(5-chloro-1-benzothiophen-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4-5H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKKTOPRRGBBCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169364 | |
| Record name | Benzo(b)thiophene-3-acetic acid, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17266-30-7 | |
| Record name | 5-Chlorobenzo[b]thiophene-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17266-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(b)thiophene-3-acetic acid, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017266307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)thiophene-3-acetic acid, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-chloro-1-benzothiophen-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of targeting FPPS in Trypanosoma brucei and Trypanosoma cruzi?
A: Both T. brucei and T. cruzi are parasitic protozoa responsible for serious human diseases: African African trypanosomiasis (sleeping sickness) and Chagas disease, respectively. FPPS is an essential enzyme in these parasites, playing a key role in the biosynthesis of isoprenoids, important molecules for cell growth and survival. Inhibiting FPPS can disrupt this pathway, potentially leading to parasite death. Therefore, 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid, by complexing with FPPS [, ], represents a potential starting point for developing new treatments against these neglected tropical diseases.
Q2: How does 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid interact with FPPS in T. brucei and T. cruzi?
A: The specific details about the interaction of 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid with FPPS at the molecular level are not provided in the abstracts provided [, ]. Further research, potentially involving X-ray crystallography or computational docking studies, would be needed to elucidate the exact binding mode, interactions with key amino acid residues, and the potential for conformational changes upon binding. This information could then be used to design more potent and specific inhibitors of Trypanosoma FPPS.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















